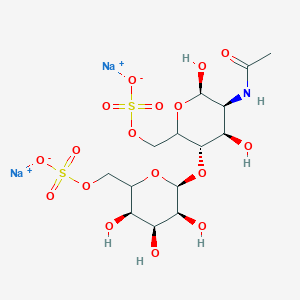![molecular formula C15H17ClN2O3 B1501428 Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate CAS No. 1193386-52-5](/img/structure/B1501428.png)
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate
Descripción general
Descripción
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate, also known as EBPC, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. EBPC belongs to the class of piperidine-carboxylate derivatives and is a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress.
Biochemical and Physiological Effects
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been shown to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a wide range of biological activities. However, there are also some limitations to its use. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a relatively new compound, and its safety profile has not been fully established. In addition, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for research on Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to investigate its effects on beta-amyloid aggregation and its potential as a neuroprotective agent. Another area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its effects on cancer cell proliferation and apoptosis. In addition, further studies are needed to investigate its safety profile and potential side effects in humans. Overall, Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate is a promising compound for the development of new drugs, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has also been investigated for its potential use as a neuroprotective agent, as it has been shown to have a protective effect on neuronal cells under oxidative stress conditions. In addition, Ethyl 1-(5-chlorobenzo[d]oxazol-2-yl)piperidine-4-carboxylate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
Propiedades
IUPAC Name |
ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-2-20-14(19)10-5-7-18(8-6-10)15-17-12-9-11(16)3-4-13(12)21-15/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGWPSXLRJPKIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673759 | |
| Record name | Ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193386-52-5 | |
| Record name | Ethyl 1-(5-chloro-2-benzoxazolyl)-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193386-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(5-chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Iodo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1501384.png)
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1501386.png)

